molecular formula C14H20N4O2S2 B12223328 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12223328
M. Wt: 340.5 g/mol
InChI Key: RKUBMBLGFNKPSN-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring, a cyclopropyl group, and a thiomorpholine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Attachment of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions where the thiomorpholine group is introduced to the thiadiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group may enhance binding affinity due to its rigidity, while the thiomorpholine moiety could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
  • 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Uniqueness

The presence of the cyclopropyl group in 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities.

Properties

Molecular Formula

C14H20N4O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O2S2/c19-13(17-4-7-21-8-5-17)11-9-18(3-6-20-11)14-16-15-12(22-14)10-1-2-10/h10-11H,1-9H2

InChI Key

RKUBMBLGFNKPSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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